Tetrahydrolavandulol

Description

Overview of Tetrahydrolavandulol as a Monoterpenoid Alcohol

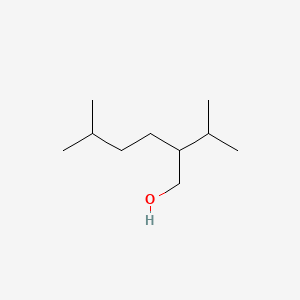

Tetrahydrolavandulol, systematically named 2-Isopropyl-5-methylhexan-1-ol, is a saturated monoterpenoid alcohol. mdpi.comnih.govscbt.com Its molecular structure consists of a ten-carbon acyclic backbone, characteristic of monoterpenoids, which are biosynthetically derived from two isoprene (B109036) units. mdpi.comnih.govscbt.com As a saturated alcohol, it lacks carbon-carbon double bonds in its main chain, which distinguishes it from its unsaturated precursor, lavandulol (B192245). researchgate.netthegoodscentscompany.com The presence of a primary alcohol functional group (-CH₂OH) and two chiral centers gives rise to different stereoisomers, a feature that is critical to its chemical and biological properties. nist.govsydney.edu.au

The physical properties of Tetrahydrolavandulol are characteristic of a colorless liquid with a mild, sweet-herbaceous, and subtly floral scent. guidechem.com It is very slightly soluble in water but demonstrates good solubility in alcohols and oils. guidechem.com Production of Tetrahydrolavandulol is often achieved through the hydrogenation of lavandulol, a process that saturates the double bonds present in the parent molecule. guidechem.com

Table 1: Physicochemical Properties of Tetrahydrolavandulol

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 2051-33-4 | mdpi.comnih.govscbt.com |

| Molecular Formula | C₁₀H₂₂O | mdpi.comnih.govscbt.com |

| Molecular Weight | 158.28 g/mol | mdpi.comnih.govscbt.com |

| Appearance | Colorless liquid | guidechem.com |

| Odor | Mild, sweet-herbaceous, floral | guidechem.com |

| Boiling Point | 211 °C at 760 mmHg | guidechem.com |

| Density | 0.823 g/cm³ | guidechem.com |

| Flash Point | 79.9 °C | guidechem.com |

| Solubility | Very slightly soluble in water; soluble in alcohol and oils | guidechem.com |

| Topological Polar Surface Area | 20.2 Ų | guidechem.com |

| Rotatable Bond Count | 5 | guidechem.com |

Significance of Investigating Tetrahydrolavandulol within Organic Chemistry and Biotechnology

The significance of Tetrahydrolavandulol in contemporary research spans both organic chemistry and biotechnology, primarily driven by its structural features and its relationship with other important terpenoids.

In the field of organic chemistry , Tetrahydrolavandulol and its derivatives are valuable as chiral synthons. The presence of stereogenic centers makes them useful building blocks in the asymmetric synthesis of more complex molecules. researchgate.netnih.gov For instance, the enantiomers of Tetrahydrolavandulol can be used to introduce specific stereochemistry into a target molecule, which is a critical aspect in the synthesis of natural products and pharmaceuticals. The synthesis of Tetrahydrolavandulol itself, often from naturally occurring precursors like lavandulol, provides a platform for developing and optimizing stereoselective reduction and hydrogenation methodologies. researchgate.net

In biotechnology , Tetrahydrolavandulol is a key substrate in biotransformation studies. researchgate.net The use of whole-cell biocatalysts, such as fungi and bacteria, to modify the structure of Tetrahydrolavandulol is a burgeoning area of research. mdpi.comguidechem.comnih.gov These microbial transformations can introduce functional groups, such as hydroxyl groups, at specific positions on the molecule with high regio- and stereoselectivity, a feat that is often challenging to achieve through traditional chemical synthesis. researchgate.netfrontiersin.org For example, the fungus Rhizopus oryzae has been shown to hydroxylate Tetrahydrolavandulol to produce 2-isopropyl-5-methylhexane-1,5-diol and 2-isopentyl-3-methylbutane-1,3-diol. researchgate.net Similarly, Glomerella cingulata can transform it into 5-hydroxytetrahydrolavandulol. These biotransformation products are of interest for their potential applications as fine chemicals and in the development of new bioactive compounds. thegoodscentscompany.com The enzymatic conversion of related compounds, like the esterification of lavandulol using lipases, further underscores the biotechnological potential within this family of molecules. google.comnist.gov

Table 2: Biotransformation of Tetrahydrolavandulol

| Microorganism | Substrate | Key Product(s) | Significance | Source(s) |

|---|---|---|---|---|

| Rhizopus oryzae | (±)-Tetrahydrolavandulol | 2-isopropyl-5-methylhexane-1,5-diol, 2-isopentyl-3-methylbutane-1,3-diol | Production of diols through regioselective hydroxylation. | researchgate.net |

| Glomerella cingulata | Tetrahydrolavandulol | 5-hydroxytetrahydrolavandulol | Regioselective hydroxylation at a non-activated carbon. | researchgate.net |

Identification of Key Research Avenues and Unaddressed Questions in Tetrahydrolavandulol Studies

Despite the progress in understanding Tetrahydrolavandulol, several key research avenues and unanswered questions remain, pointing the way for future investigations.

A primary area of future research lies in the full elucidation of the biosynthetic pathways of irregular monoterpenes like its precursor, lavandulol. nih.govacs.orgmdpi.com While the enzymes responsible for the biosynthesis of many regular monoterpenes are well-characterized, the specific enzymes and genetic mechanisms governing the formation of the irregular carbon skeleton of lavandulol are less understood. nih.gov Unraveling these pathways could enable the metabolic engineering of microorganisms or plants for the enhanced production of lavandulol and, subsequently, Tetrahydrolavandulol. nih.govfrontiersin.org

Another significant research direction is the expansion of the biocatalytic toolbox for the transformation of Tetrahydrolavandulol and related compounds. mdpi.comnih.gov While some microbial transformations have been demonstrated, there is a vast, unexplored diversity of microorganisms and enzymes that could catalyze novel and useful reactions. mdpi.comnih.gov Future work could focus on screening for new biocatalysts, enzyme engineering to improve activity and selectivity, and the development of integrated bioprocesses for the efficient production of valuable derivatives. nih.gov The exploration of "intelligent cell factories" and optimized downstream processing are considered key future research areas in the broader field of terpenoid biotransformation. nih.gov

Furthermore, there is a need for more comprehensive studies on the structure-property relationships of the different stereoisomers of Tetrahydrolavandulol. sydney.edu.auijcsrr.orgsolubilityofthings.com Detailed characterization of the physicochemical and sensory properties of each enantiomer and diastereomer is often lacking. Such knowledge is crucial for applications in fields like fragrance chemistry, where subtle differences in stereochemistry can lead to significant changes in odor perception. nist.gov

Finally, the full potential of Tetrahydrolavandulol as a chiral building block in organic synthesis is yet to be realized. nih.gov Future research could focus on developing novel synthetic strategies that leverage the specific stereochemistry of Tetrahydrolavandulol enantiomers to access a wider range of complex chiral molecules.

Structure

3D Structure

Properties

IUPAC Name |

5-methyl-2-propan-2-ylhexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22O/c1-8(2)5-6-10(7-11)9(3)4/h8-11H,5-7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFIQHFBITUEIBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCC(CO)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60870928 | |

| Record name | 5-Methyl-2-(propan-2-yl)hexan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60870928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2051-33-4 | |

| Record name | (±)-Tetrahydrolavandulol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2051-33-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Isopropyl-5-methylhexan-1-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002051334 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2051-33-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65622 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Methyl-2-(propan-2-yl)hexan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60870928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-isopropyl-5-methylhexan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.473 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Biocatalytic Pathways for Tetrahydrolavandulol

Chemical Synthesis Approaches for Tetrahydrolavandulol

The chemical synthesis of tetrahydrolavandulol can be achieved through several distinct pathways, starting from various precursors and employing different reaction strategies. These methods range from direct modification of related terpene alcohols to multi-step syntheses involving key intermediates.

Direct Hydrogenation of Lavandulol (B192245) and Related Precursors

One of the most direct methods for the preparation of tetrahydrolavandulol is the catalytic hydrogenation of its unsaturated precursor, lavandulol. This process involves the saturation of the carbon-carbon double bonds present in the lavandulol molecule. The reduction of lavandulol to tetrahydrolavandulol is typically achieved using hydrogen gas in the presence of a suitable metal catalyst. google.com

Similarly, dehydrolavandulal, an aldehyde precursor, can be fully reduced to tetrahydrolavandulol via catalytic hydrogenation. google.com This transformation saturates the double bonds and reduces the aldehyde group to a primary alcohol in a single comprehensive step. The selection of the catalyst is crucial for achieving high yield and selectivity. For instance, the selective hydrogenation of a related unsaturated aldehyde, citral, to geraniol (B1671447) suggests that specific catalysts can target the carbonyl group while preserving double bonds if desired, though for tetrahydrolavandulol synthesis, full saturation is the goal. google.com Copper chromite has been noted as a suitable catalyst for such selective hydrogenations in the synthesis of related terpene alcohols. google.com

Synthetic Routes from Methylheptenone Intermediates

A versatile and economically significant pathway to tetrahydrolavandulol involves the use of methylheptenone, specifically 6-methyl-5-hepten-2-one (B42903), as a key starting material. chemicalbook.comgoogle.com This ketone is a central intermediate in the synthesis of numerous terpenoids. chemicalbook.com The general strategy involves the conversion of 6-methyl-5-hepten-2-one into a lavandulol-type skeleton, which is subsequently hydrogenated.

Several industrial methods exist for the synthesis of 6-methyl-5-hepten-2-one itself:

From acetylene (B1199291) and acetone (B3395972): This route involves the ethynylation of acetone with acetylene to form 2-methyl-3-butyn-2-ol. This is followed by partial hydrogenation and subsequent reaction with an acetoacetate (B1235776) ester, leading to a Carroll rearrangement that yields 6-methyl-5-hepten-2-one. chemicalbook.com

From isobutylene (B52900) and formaldehyde (B43269): Isobutylene can be reacted with formaldehyde and acetone to produce methylheptenone. chemicalbook.com

From isoprene (B109036): Isoprene can also serve as a starting material for the synthesis of the methylheptenone intermediate. chemicalbook.com

Once 6-methyl-5-hepten-2-one is obtained, it can be converted to 6-methyl-5-hepten-2-ol (B124558) (sulcatol) through the reduction of the ketone functionality. chegg.com Further elaboration and hydrogenation steps would then lead to tetrahydrolavandulol. A more direct approach involves the hydrogenation of unsaturated methyl heptanone derivatives in the presence of heterogeneous catalysts to yield the saturated ketone, which can then be reduced to the corresponding alcohol. google.com

Aldol (B89426) Condensation and Reduction Strategies Utilizing Prenyl Aldehyde

A notable synthetic strategy for tetrahydrolavandulol begins with the self-aldol condensation of prenyl aldehyde (3-methyl-2-butenal). google.com This reaction, when catalyzed by a primary amine and a carboxylic acid, selectively forms dehydrolavandulal as the primary product. google.com

The resulting α,β-unsaturated aldehyde, dehydrolavandulal, serves as a direct precursor to tetrahydrolavandulol. The conversion can be accomplished through two main reduction pathways:

Direct Catalytic Hydrogenation: Dehydrolavandulal can be fully hydrogenated to tetrahydrolavandulol in a single step using a suitable catalyst, such as palladium on carbon (Pd/C), under a hydrogen atmosphere. google.com This process reduces the aldehyde to an alcohol and saturates all carbon-carbon double bonds.

Two-Step Reduction: Alternatively, a two-step reduction can be employed. First, the aldehyde group of dehydrolavandulal is selectively reduced to an alcohol using a reagent like sodium borohydride (B1222165) (NaBH₄) in methanol (B129727) to yield dehydrolavandulol. google.com Subsequently, the remaining double bonds in dehydrolavandulol are hydrogenated using a method such as catalytic transfer hydrogenation with sodium hypophosphite hydrate (B1144303) and a palladium catalyst to afford tetrahydrolavandulol. google.com

Stereoselective Synthesis of Tetrahydrolavandulol from Chiral Precursors (e.g., Chrysanthemic Acid Derivatives)

The synthesis of specific stereoisomers of tetrahydrolavandulol can be achieved by starting from chiral precursors. One such advanced methodology utilizes derivatives of chrysanthemic acid. longdom.org Chrysanthemic acid, a component of naturally occurring pyrethrins, possesses a cyclopropane (B1198618) ring with defined stereochemistry. nih.gov

Research has shown that the treatment of alkyl chrysanthemate with a protonic acid can induce a selective cleavage of the C2-C3 bond of the cyclopropane ring. longdom.org This ring-opening reaction generates a chiral intermediate that can be successfully converted into an optically active form of tetrahydrolavandulol. This method provides a pathway to enantiomerically enriched tetrahydrolavandulol, which is of significant value in applications where specific stereoisomers are required.

Exploration of Reductive Dehalogenation Processes for Tetrahydrolavandulol Synthesis

Reductive dehalogenation is a powerful synthetic tool for the formation of carbon-carbon and carbon-hydrogen bonds by removing halogen atoms. In the context of terpene synthesis, this method can be employed to construct complex carbon skeletons. nih.govresearchgate.net This process typically involves the reduction of an organohalide with a reducing agent, which can be a metal, a metal hydride, or through electrochemical means. nih.govmdpi.com

While specific, documented examples of reductive dehalogenation for the direct synthesis of tetrahydrolavandulol are not prominent in the reviewed literature, the principles of this methodology are applicable to terpene synthesis. For instance, a synthetic strategy could involve the coupling of a halogenated precursor with a suitable organometallic reagent, followed by the reductive removal of the halogen to yield the final saturated carbon skeleton of tetrahydrolavandulol. An example in a related complex terpene synthesis involved the reductive dechlorination of an α-chloro ketone with lithium naphthalenide to generate an enolate for further reaction. interesjournals.org Such strategies highlight the potential for reductive dehalogenation to be a key step in a multi-step synthesis of tetrahydrolavandulol or its precursors.

Microbial Biotransformation of Tetrahydrolavandulol

Biocatalysis, utilizing whole microbial cells or isolated enzymes, offers a green and highly selective alternative to traditional chemical synthesis. Several microorganisms have been shown to effectively transform tetrahydrolavandulol into hydroxylated derivatives.

The fungus Glomerella cingulata has been identified as a biocatalyst capable of the regioselective hydroxylation of tetrahydrolavandulol. interesjournals.orginteresjournals.orgkoreascience.kr When exposed to this fungus, tetrahydrolavandulol undergoes hydroxylation at the C-5 position, yielding 5-hydroxytetrahydrolavandulol. interesjournals.orginteresjournals.org This biotransformation is highly specific, targeting the isopropyl group of the molecule. nih.gov

Another fungal strain, Rhizopus oryzae, has also been shown to biotransform (±)-tetrahydrolavandulol. researchgate.net This organism catalyzes the hydroxylation of the substrate to produce two main metabolites: 2-isopropyl-5-methylhexane-1,5-diol and 2-isopentyl-3-methylbutane-1,3-diol. researchgate.net These studies demonstrate that both (R)- and (S)-enantiomers of tetrahydrolavandulol are transformed by the fungus. researchgate.net

| Microorganism | Substrate | Product(s) | Yield | Reference |

| Glomerella cingulata | Tetrahydrolavandulol | 5-Hydroxytetrahydrolavandulol | 290 mg from a 2 L fermentation | interesjournals.org |

| Rhizopus oryzae | (±)-Tetrahydrolavandulol | 2-isopropyl-5-methylhexane-1,5-diol, 2-isopentyl-3-methylbutane-1,3-diol | Not specified | researchgate.net |

Transformation of Lavandulol to Tetrahydrolavandulol Derivatives by Fungal Strains

The biotransformation of lavandulol, an irregular monoterpene alcohol, and its saturated counterpart, tetrahydrolavandulol, has been effectively demonstrated using various fungal strains. researchgate.netmedchemexpress.commedchemexpress.cn One of the notable organisms in this context is the soil-isolated fungus Rhizopus oryzae. researchgate.netnih.gov When (±)-lavandulol is used as a substrate, R. oryzae is capable of producing a variety of oxygenated metabolites. medchemexpress.commedchemexpress.cnnih.gov These transformations are initiated either through the hydroxylation of allylic methyl groups or by the epoxidation of the double bond present in the lavandulol structure. researchgate.netnih.gov

Similarly, when (±)-tetrahydrolavandulol is provided as the substrate, R. oryzae yields hydroxylated derivatives. researchgate.net This demonstrates the fungus's ability to introduce hydroxyl groups onto the saturated carbon skeleton. researchgate.net Studies have confirmed that both (R)- and (S)-enantiomers of lavandulol and tetrahydrolavandulol are transformed by the fungus into their corresponding hydroxylated or epoxy derivatives. researchgate.netnih.gov This highlights the broad substrate tolerance of the enzymatic systems within R. oryzae.

In a specific study involving R. oryzae, the biotransformation of (±)-lavandulol led to the isolation of five distinct metabolites, while the transformation of (±)-tetrahydrolavandulol produced two primary hydroxylated derivatives. nih.gov This showcases the potential of fungal systems to generate a range of tetrahydrolavandulol derivatives through various oxidative reactions.

Hydroxylation Reactions Mediated by Glomerella cingulata and Rhizopus oryzae

The hydroxylation of tetrahydrolavandulol is a key reaction mediated by specific fungal species, leading to the production of valuable derivatives. The plant pathogenic fungus Glomerella cingulata has been identified as a particularly effective biocatalyst for this purpose. mdpi.comnih.govacs.org Research has shown that G. cingulata can regioselectively hydroxylate saturated acyclic monoterpenoids, including tetrahydrolavandulol. nih.govacs.org This fungus specifically targets the isopropyl group of tetrahydrolavandulol, resulting in the formation of 5-hydroxytetrahydrolavandulol. mdpi.comnih.govacs.org This transformation is noteworthy as it represents the first documented microbial transformation of this compound. acs.org

Rhizopus oryzae is another fungus known for its capability to hydroxylate tetrahydrolavandulol. researchgate.netnih.gov In biotransformation studies, when (±)-tetrahydrolavandulol was used as a substrate, R. oryzae yielded two main metabolites: 2-isopropyl-5-methylhexane-1,5-diol and 2-isopentyl-3-methylbutane-1,3-diol. researchgate.netnih.gov This indicates that the organism can initiate transformation through hydroxylation at different positions on the carbon skeleton. researchgate.net The enzymatic systems in R. oryzae are also capable of acting on both enantiomers of the substrate. researchgate.netnih.gov

The following table summarizes the key hydroxylation products obtained from the biotransformation of tetrahydrolavandulol by these two fungal strains:

| Fungal Strain | Substrate | Major Product(s) | Reference(s) |

|---|---|---|---|

| Glomerella cingulata | (±)-Tetrahydrolavandulol | 5-Hydroxytetrahydrolavandulol | mdpi.comnih.govacs.org |

| Rhizopus oryzae | (±)-Tetrahydrolavandulol | 2-isopropyl-5-methylhexane-1,5-diol, 2-isopentyl-3-methylbutane-1,3-diol | researchgate.netnih.gov |

Regioselectivity and Stereospecificity in Enzymatic Hydroxylation of Acyclic Monoterpenoids

The enzymatic hydroxylation of acyclic monoterpenoids by microorganisms is often characterized by a high degree of regioselectivity and stereospecificity. asm.orgd-nb.info This selectivity is a key advantage of biocatalytic methods over traditional chemical synthesis. researchgate.net Fungi, in particular, have demonstrated the ability to introduce hydroxyl groups at specific positions on the terpene skeleton. d-nb.inforesearchgate.net

In the case of Glomerella cingulata, the hydroxylation of saturated acyclic monoterpenoids like tetrahydrolavandulol occurs with remarkable regioselectivity. nih.govacs.org The fungus preferentially oxidizes the isopropyl group located at the more remote position from the existing hydroxyl group in the substrate molecule. acs.org This consistent pattern of regioselective oxidation has been observed across various acyclic terpenoids transformed by G. cingulata. acs.org

Fungal systems can exhibit high stereospecificity, converting specific enantiomers of a racemic substrate. d-nb.info For instance, some fungi can convert (R)-(+)-limonene to one set of products while transforming (S)-(–)-limonene to another. d-nb.info While studies on Rhizopus oryzae with racemic tetrahydrolavandulol showed that both enantiomers were transformed, the potential for stereospecific hydroxylation remains a critical area of investigation in the broader field of monoterpenoid biotransformation. researchgate.netnih.gov The ability to control both the region and the stereochemical outcome of a reaction is highly valuable for the synthesis of specific, biologically active compounds. mdpi.com

The following table provides examples of regioselective hydroxylations in acyclic monoterpenoids by fungal strains:

| Fungal Strain | Substrate | Position of Hydroxylation | Key Observation | Reference(s) |

|---|---|---|---|---|

| Glomerella cingulata | Tetrahydrolavandulol | C-5 (methine of the isopropyl group) | Regioselective oxidation at the remote isopropyl moiety. | acs.org |

| Aspergillus niger | Acyclic monoterpene alcohols | Allylic methyl groups | Demonstrated regiospecific hydroxylation. | researchgate.net |

| Rhizopus oryzae | (±)-Lavandulol | Allylic methyl groups or double bond | Initiates transformation by hydroxylation or epoxidation. | researchgate.netnih.gov |

Investigation of Enzyme Systems (e.g., Cytochrome P450 Monooxygenases) in Tetrahydrolavandulol Biotransformation

The biotransformation of monoterpenoids, including tetrahydrolavandulol, is predominantly carried out by specific enzyme systems within microorganisms. researchgate.net Among these, cytochrome P450 monooxygenases (CYPs or P450s) are of paramount importance. researchgate.netnih.gov These heme-containing enzymes are largely responsible for the structural and functional diversification of terpenoids by catalyzing a wide range of oxidative reactions, such as hydroxylation, epoxidation, and ring rearrangements. researchgate.netbiorxiv.org

In the context of tetrahydrolavandulol biotransformation, the hydroxylation reactions observed with fungi like Glomerella cingulata and Rhizopus oryzae are indicative of cytochrome P450 activity. acs.orgresearchgate.net P450s are known to catalyze the regio- and stereoselective oxidation of C-H bonds, which is consistent with the specific hydroxylation patterns seen in these transformations. researchgate.net For example, the hydroxylation of the isopropyl group in tetrahydrolavandulol by G. cingulata is a classic example of a P450-mediated reaction. acs.org

The involvement of cytochrome P450 monooxygenases in the metabolism of other acyclic and cyclic monoterpenes has been well-documented. nih.govlongdom.org For instance, P450s from Bacillus megaterium have been evaluated for the oxidation of acyclic monoterpenes. longdom.orglongdom.org In fungi, these enzymes are crucial for various biotransformation processes, including the detoxification of plant-derived compounds like monoterpenes. ualberta.ca Although the specific P450 enzymes responsible for tetrahydrolavandulol hydroxylation in G. cingulata and R. oryzae have not been fully characterized, their involvement is strongly suggested by the nature of the metabolic products. acs.orgresearchgate.net Further research, including genetic and proteomic studies, would be necessary to isolate and characterize the specific P450s involved in these pathways.

Application of Green Chemistry Principles in Biocatalytic Production

The biocatalytic production of tetrahydrolavandulol and its derivatives aligns well with the principles of green chemistry. mdpi.comtudelft.nlacs.org This approach offers a more sustainable alternative to conventional chemical synthesis, which often relies on harsh reaction conditions, hazardous reagents, and the generation of significant waste. researchgate.netrsc.org

Key green chemistry principles embodied by biocatalysis include:

Use of Renewable Feedstocks: Biotransformations utilize enzymes and whole-cell systems, which are derived from renewable resources. tudelft.nl

Catalysis: Enzymes are highly efficient catalysts that can perform selective transformations under mild conditions, reducing energy consumption and the formation of byproducts. researchgate.nettudelft.nl

Safer Solvents and Reaction Conditions: Biocatalytic reactions are typically carried out in aqueous media at ambient temperatures and pressures, minimizing the need for volatile and hazardous organic solvents. tudelft.nlacs.org

High Selectivity: The regio- and stereoselectivity of enzymes, as seen in the hydroxylation of tetrahydrolavandulol, reduces the need for protecting groups and complex purification steps, leading to higher atom economy and less waste. researchgate.netmdpi.com

Biodegradability: Enzymes are biodegradable, posing a lower environmental burden compared to many chemical catalysts. tudelft.nl

The transformation of lavandulol and tetrahydrolavandulol using fungi like Rhizopus oryzae and Glomerella cingulata exemplifies a green synthetic route. researchgate.netacs.org These processes leverage the natural metabolic machinery of microorganisms to produce valuable hydroxylated compounds in a single step, which would otherwise require multi-step and less environmentally friendly chemical procedures. longdom.org The continued exploration and optimization of these biocatalytic systems are crucial for developing sustainable industrial processes for the production of fine chemicals and specialty compounds. acs.org

Biological Activities and Mechanistic Investigations of Tetrahydrolavandulol

Modulation of Neuronal Function and Nerve Conduction by Tetrahydrolavandulol

Scientific investigations have demonstrated that Tetrahydrolavandulol can directly influence the fundamental processes of nerve cell communication. Its primary identified effect is the inhibition of nerve impulse propagation in isolated nerve tissues.

Analysis of Compound Action Potential Inhibition in Neural Tissues

Tetrahydrolavandulol has been shown to inhibit compound action potentials (CAPs) in frog sciatic nerve preparations. The CAP represents the summed electrical activity of all axons in a nerve bundle. In a key study, Tetrahydrolavandulol was identified as a potent inhibitor of these potentials, demonstrating a half-maximal inhibitory concentration (IC50) of 0.38 mM. nih.govosti.govresearchgate.net This inhibitory action on nerve conduction suggests that the compound interferes with the channels responsible for action potential propagation. osti.gov The observed inhibition was noted to occur without the activation of Transient Receptor Potential (TRP) channels, indicating a mechanism of action likely related to direct effects on nerve conduction machinery, similar to some local anesthetics. nih.govosti.gov

Dose-Dependent Effects on Nerve Conduction Velocity and Amplitude

The inhibitory effect of Tetrahydrolavandulol on nerve function is concentration-dependent. The ability to calculate a specific IC50 value (0.38 mM) inherently confirms a dose-response relationship, where increasing concentrations of the compound result in a greater reduction of the compound action potential's peak amplitude. nih.govosti.gov Studies on structurally related terpenoids and TRP channel agonists confirm that these compounds typically exhibit a clear concentration-dependent reduction in the peak amplitude of the CAP. nih.govnih.gov This indicates that the degree of nerve conduction blockage by Tetrahydrolavandulol can be titrated by its concentration.

Comparative Efficacy Studies with Related Terpenoids on Neurological Activity

When compared to other related terpenoids, Tetrahydrolavandulol emerges as a particularly effective inhibitor of nerve conduction. Its efficacy in reducing the CAP in frog sciatic nerves is notably higher than that of several other aroma oil compounds. For instance, menthol (B31143) was found to be approximately three-fold less effective at inhibiting CAPs than Tetrahydrolavandulol. nih.gov The superior performance of Tetrahydrolavandulol is attributed to its chemical structure—an open-ring formation where the hydroxyl (-OH) group is terminally located, which appears to enhance its inhibitory activity compared to the cyclic structure of menthol. researchgate.netnih.gov The following table provides a comparative overview of the inhibitory concentrations for various terpenoids.

Table 1: Comparative Efficacy of Terpenoids on Compound Action Potential (CAP) Inhibition

| Compound | IC50 (mmol/L) | Source(s) |

|---|---|---|

| Tetrahydrolavandulol | 0.38 | nih.gov, osti.gov, nih.gov |

| Citronellol | 0.35 | researchgate.net, nih.gov |

| Bornyl acetate | 0.44 | researchgate.net |

| Citral | 0.46 | researchgate.net |

| Geranyl acetate | 0.51 | researchgate.net |

| Geraniol (B1671447) | 0.53 | researchgate.net |

| (+)-Borneol | 1.5 | researchgate.net |

| (±)-Linalool | 1.7 | researchgate.net |

*Value estimated based on the described three-fold lower efficacy compared to Tetrahydrolavandulol. nih.gov

Photoprotective Efficacy and Anti-inflammatory Mechanisms of Tetrahydrolavandulol-Containing Formulations

A review of the available scientific literature did not identify specific studies focused on the photoprotective or anti-inflammatory properties of Tetrahydrolavandulol.

Evaluation of UVB-Protective Effects in in vivo Models

There are no specific research findings available that evaluate the in vivo UVB-protective effects of formulations containing Tetrahydrolavandulol.

Impact on Pro-inflammatory Cytokine Expression (e.g., IL-1β, TNF-α) in Photo-damaged Tissues

There are no specific research findings available that detail the impact of Tetrahydrolavandulol on the expression of pro-inflammatory cytokines such as Interleukin-1 beta (IL-1β) or Tumor Necrosis Factor-alpha (TNF-α) in tissues damaged by ultraviolet radiation.

Table of Compounds Mentioned

| Compound Name |

|---|

| Tetrahydrolavandulol |

| Menthol |

| Linalool |

| Geraniol |

| Citronellol |

| Bornyl acetate |

| Citral |

| Geranyl acetate |

| (+)-Borneol |

| Interleukin-1 beta (IL-1β) |

Role in Attenuating Collagen Disruption Associated with UV Exposure

Exposure to ultraviolet (UV) radiation is a primary factor in skin photoaging, a process characterized by the degradation of the extracellular matrix, most notably collagen. nih.govnih.gov This degradation is largely mediated by the upregulation of matrix metalloproteinases (MMPs), a family of enzymes capable of breaking down collagen fibers. nih.gov Recent research has explored the potential of natural compounds to mitigate this UV-induced damage.

A study investigating the photoprotective effects of a novel distillate derived from a fermented mixture of nine anti-inflammatory herbs identified Tetrahydrolavandulol as one of its chemical constituents. nih.govresearchgate.net In this research, topical application of the distillate on mouse dorsal skin was found to significantly alleviate the macroscopic and microscopic signs of UVB-induced photodamage. nih.govresearchgate.net Specifically, the treatment attenuated the disruption of collagen in the dermis. nih.govresearchgate.net

The underlying mechanism for this protective effect is suggested to be linked to the anti-inflammatory properties of the distillate's components. nih.gov UV radiation triggers inflammatory responses in the skin, leading to the release of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β). nih.gov These cytokines, in turn, can stimulate the expression of MMPs, which then proceed to break down the collagen matrix. nih.gov The study demonstrated that the distillate containing Tetrahydrolavandulol significantly reduced the expression of these pro-inflammatory cytokines in UVB-exposed skin. nih.govresearchgate.net By curbing the initial inflammatory cascade, the distillate indirectly inhibits the subsequent collagen degradation.

While these findings are promising, it is important to note that Tetrahydrolavandulol was one of several compounds in the tested distillate. Therefore, the observed effects cannot be attributed solely to Tetrahydrolavandulol, but rather to the synergistic action of the mixture's components. Further research is required to elucidate the specific contribution of Tetrahydrolavandulol to collagen protection against UV exposure.

Structure-Activity Relationship (SAR) Studies of Tetrahydrolavandulol

The biological activity of a chemical compound is intrinsically linked to its three-dimensional structure. Structure-Activity Relationship (SAR) studies are crucial in medicinal chemistry for understanding how specific structural features of a molecule influence its biological effects, guiding the design of more potent and selective analogues.

Correlation Between Chemical Structure and Biological Activity in Nerve Conduction

Investigations into the effects of various aroma oil compounds on nerve conduction have provided insights into the SAR of Tetrahydrolavandulol. A study on frog sciatic nerves demonstrated that Tetrahydrolavandulol inhibits compound action potentials (CAPs), a measure of nerve conductivity. Current time information in Bangalore, IN. The half-maximal inhibitory concentration (IC50) for Tetrahydrolavandulol was determined to be 0.38 mmol/L, indicating its potency in blocking nerve signals. Current time information in Bangalore, IN.

A key aspect of Tetrahydrolavandulol's structure is that it is an acyclic (open-chain) alcohol. Current time information in Bangalore, IN. Its activity has been compared to cyclic analogues like menthol. This comparison revealed that Tetrahydrolavandulol is approximately three times more effective at inhibiting CAPs than menthol. Current time information in Bangalore, IN. This suggests that the open six-membered ring structure of Tetrahydrolavandulol is a favorable feature for this particular biological activity. Furthermore, the position of the hydroxyl (-OH) group at the end of the chemical structure is also considered a significant factor in its efficacy. Current time information in Bangalore, IN. In a broader comparison with other aroma oil compounds, the general efficacy sequence for CAP inhibition was found to be aldehydes ≥ esters ≥ alcohols > oxides >> hydrocarbons, placing alcohols like Tetrahydrolavandulol in a moderately potent category. Current time information in Bangalore, IN.researchgate.net

Inhibitory Activity of Selected Aroma Compounds on Nerve Conduction

| Compound | Chemical Class | Structure Type | IC50 (mmol/L) for CAP Inhibition | Reference |

|---|---|---|---|---|

| Tetrahydrolavandulol | Alcohol | Acyclic | 0.38 | Current time information in Bangalore, IN. |

| Menthol | Alcohol | Cyclic | ~1.14 (3x less effective than Tetrahydrolavandulol) | Current time information in Bangalore, IN. |

| Citral | Aldehyde | Acyclic | 0.46 | Current time information in Bangalore, IN. |

| Linalyl acetate | Ester | Acyclic | 0.71 | nih.gov |

| (±)-Linalool | Alcohol | Acyclic | 1.7 | nih.gov |

Impact of Structural Modifications on Efficacy and Selectivity

Building on the correlations observed, the impact of specific structural modifications on the efficacy of Tetrahydrolavandulol can be inferred. The primary structural difference between Tetrahydrolavandulol and less potent compounds like menthol is the presence of an open-chain versus a cyclic carbon skeleton. Current time information in Bangalore, IN. This modification from a cyclic to an acyclic structure appears to enhance the inhibitory effect on nerve conduction.

Further modifications to the structure of Tetrahydrolavandulol have been achieved through biotransformation. For instance, fermentation of (±)-tetrahydrolavandulol with the fungus Rhizopus oryzae results in the hydroxylation of the molecule, yielding two primary metabolites: 2-isopropyl-5-methylhexane-1,5-diol and 2-isopentyl-3-methylbutane-1,3-diol. researchgate.net This process introduces an additional hydroxyl group, which significantly alters the polarity and hydrogen bonding capabilities of the parent molecule. While the specific impact of these new hydroxyl groups on the efficacy and selectivity of nerve conduction inhibition has not been detailed, the generation of such derivatives is a critical step in exploring the SAR. researchgate.net The introduction of polar groups can influence a molecule's interaction with biological targets and its pharmacokinetic properties.

Structural Modifications of Tetrahydrolavandulol via Biotransformation

| Substrate | Microorganism | Resulting Metabolites (Structural Modification) | Reference |

|---|---|---|---|

| (±)-Tetrahydrolavandulol | Rhizopus oryzae | 2-isopropyl-5-methylhexane-1,5-diol (Hydroxylation) | researchgate.net |

| (±)-Tetrahydrolavandulol | Rhizopus oryzae | 2-isopentyl-3-methylbutane-1,3-diol (Hydroxylation) | researchgate.net |

Advanced Approaches for SAR Elucidation in Tetrahydrolavandulol Analogues

Modern drug discovery and development increasingly rely on advanced techniques to elucidate SAR. One such approach is microbial biotransformation, which utilizes microorganisms to perform regio- and stereoselective chemical reactions that can be difficult to achieve through conventional synthetic chemistry. nih.gov As demonstrated with Rhizopus oryzae, this method can be used to generate novel analogues of Tetrahydrolavandulol, such as hydroxylated derivatives. researchgate.net These new compounds can then be screened for biological activity, providing valuable data points for building a more comprehensive SAR model. The use of different microorganisms could potentially lead to a wider array of derivatives with modifications at various positions. researchgate.net

Another powerful set of advanced approaches falls under the umbrella of in silico modeling. japsonline.com These computational methods, which include Quantitative Structure-Activity Relationship (QSAR) analysis and molecular docking, use computer algorithms to predict the biological activity of molecules based on their chemical structures. japsonline.comnih.gov For Tetrahydrolavandulol analogues, a QSAR model could be developed by correlating various calculated molecular descriptors (e.g., electronic, steric, and hydrophobic properties) of a series of derivatives with their experimentally determined biological activities. nih.gov Such models can then be used to predict the activity of virtual, yet-to-be-synthesized compounds, thereby prioritizing synthetic efforts towards the most promising candidates. nih.gov While specific in silico studies on Tetrahydrolavandulol are not yet prevalent in the literature, these methods represent a state-of-the-art approach for systematically exploring its SAR.

Derivatives and Metabolites of Tetrahydrolavandulol

Characterization of Hydroxylated Metabolites from Biotransformation

Microbial transformation is a key method for producing hydroxylated derivatives of tetrahydrolavandulol. Fungi, in particular, have demonstrated the ability to regioselectively hydroxylate the saturated acyclic monoterpenoid structure.

Identification of 5-Hydroxytetrahydrolavandulol

The plant pathogenic fungus Glomerella cingulata has been shown to effectively metabolize (±)-tetrahydrolavandulol. thegoodscentscompany.com This biotransformation process is characterized by a high degree of regioselectivity, with the fungus preferentially hydroxylating the isopropyl group of the molecule. thegoodscentscompany.comkuraray.euresearchgate.net The primary metabolite identified from this reaction is 5-hydroxytetrahydrolavandulol. thegoodscentscompany.comkuraray.euresearchgate.net In a reported fermentation experiment, this process yielded 290 mg of 5-hydroxytetrahydrolavandulol from a 2-liter fermentation medium, highlighting the efficiency of this microbial hydroxylation. thegoodscentscompany.comresearchgate.net This transformation is significant as it introduces a hydroxyl group at a specific carbon, a reaction that can be challenging to achieve with high selectivity through conventional chemical synthesis. researchgate.netinteresjournals.org

Isolation and Structural Assignment of 2-Isopropyl-5-methylhexane-1,5-diol

When (±)-tetrahydrolavandulol is used as a substrate for the soil-isolated fungal strain Rhizopus oryzae, a different set of hydroxylated metabolites is produced. researchgate.netresearchgate.net One of the key products isolated from this fermentation medium is 2-isopropyl-5-methylhexane-1,5-diol. researchgate.netresearchgate.netsmolecule.comdtu.dk The structural assignment of this diol was confirmed through spectroscopic analysis. The formation of this metabolite indicates that R. oryzae initiates the transformation by hydroxylating one of the methyl groups of the isobutyl moiety in the parent compound. researchgate.net

Analysis of 2-Isopentyl-3-methylbutane-1,3-diol as a Biotransformation Product

In the same biotransformation study using Rhizopus oryzae, a second diol metabolite was isolated and identified as 2-isopentyl-3-methylbutane-1,3-diol. researchgate.netresearchgate.netsmolecule.comdtu.dk The isolation of this compound alongside 2-isopropyl-5-methylhexane-1,5-diol from the same fermentation process demonstrates that R. oryzae can hydroxylate tetrahydrolavandulol at different positions, leading to a variety of products. researchgate.net

| Metabolite Name | Parent Compound | Transforming Microorganism | Key Reaction | Reference |

|---|---|---|---|---|

| 5-Hydroxytetrahydrolavandulol | (±)-Tetrahydrolavandulol | Glomerella cingulata | Regioselective hydroxylation at the C-5 position (isopropyl group) | thegoodscentscompany.com |

| 2-Isopropyl-5-methylhexane-1,5-diol | (±)-Tetrahydrolavandulol | Rhizopus oryzae | Hydroxylation | researchgate.netresearchgate.net |

| 2-Isopentyl-3-methylbutane-1,3-diol | (±)-Tetrahydrolavandulol | Rhizopus oryzae | Hydroxylation | researchgate.netresearchgate.net |

Epoxy Derivatives Derived from Tetrahydrolavandulol Biotransformation

In addition to hydroxylation, the biotransformation of tetrahydrolavandulol can also yield epoxy derivatives. Studies utilizing the fungus Rhizopus oryzae have shown that this organism can initiate transformation through either hydroxylation or epoxidation. researchgate.netresearchgate.netsmolecule.com When racemic (±)-tetrahydrolavandulol is used as the substrate, GC-MS analyses have confirmed the formation of corresponding epoxy derivatives. researchgate.netresearchgate.net This indicates that the enzymatic machinery of R. oryzae is capable of catalyzing the insertion of an oxygen atom across carbon-carbon bonds within the tetrahydrolavandulol structure, although specific structures of these epoxy derivatives are not as extensively detailed as the hydroxylated metabolites in the reviewed literature.

Synthetic Strategies for Novel Tetrahydrolavandulol Analogues and Their Precursors

The synthesis of novel analogues of tetrahydrolavandulol can be approached by modifying synthetic routes to the parent compound. A cost-efficient method for producing tetrahydrolavandulol involves the self-aldol condensation of prenyl aldehyde (3-methyl-2-butenal), catalyzed by a primary amine and a carboxylic acid, to form an intermediate known as dehydrolavandulal. ebi.ac.uk This intermediate can then be reduced to yield tetrahydrolavandulol. ebi.ac.uk

This synthetic pathway offers multiple points for modification to create novel analogues.

Varying the Starting Aldehyde: Utilizing analogues of prenyl aldehyde in the initial aldol (B89426) condensation could lead to a diverse range of dehydrolavandulal precursors, which upon reduction, would yield novel tetrahydrolavandulol analogues with different substitution patterns.

Modification of the Intermediate: The dehydrolavandulal intermediate, with its aldehyde functionality and double bonds, is ripe for chemical modification. Reactions targeting these groups before the final reduction step could introduce new functionalities and structural complexities.

Derivatization of Tetrahydrolavandulol: The hydroxyl group of tetrahydrolavandulol itself serves as a handle for further synthetic modifications, such as esterification or etherification, to produce a library of derivatives.

Evaluation of Biological Activities of Isolated and Synthesized Derivatives

The biological evaluation of tetrahydrolavandulol derivatives is a crucial step in determining their potential applications. While comprehensive pharmacological data for the specific metabolites of tetrahydrolavandulol are not extensively documented in current literature, the principles of medicinal chemistry and studies on related compounds provide a framework for potential activities.

Hydroxylation is a common metabolic step that can significantly alter the biological activity and polarity of a parent terpenoid. thegoodscentscompany.com This modification can enhance a compound's interaction with biological targets or improve its pharmacokinetic properties.

While direct testing on 2-isopentyl-3-methylbutane-1,3-diol is not reported, a study on its structural isomer, 3-methylbutane-1,3-diol (also known as isopentyldiol), has demonstrated its potential as an antimicrobial agent. kuraray.eu Research showed that isopentyldiol possesses bactericidal properties and exhibits a synergistic antibacterial effect when combined with other agents like ethylhexylglycerin (B550904) and phenoxyethanol. kuraray.eu This suggests that the diol metabolites of tetrahydrolavandulol could be promising candidates for antimicrobial screening.

Analytical Techniques for the Characterization and Quantification of Tetrahydrolavandulol and Its Derivatives

Chromatographic Separation and Identification Methods

Chromatographic techniques are fundamental in separating tetrahydrolavandulol from complex matrices, such as essential oils or reaction mixtures. These methods are often coupled with detection systems that allow for the identification and quantification of the separated components.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Profiling

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile compounds like tetrahydrolavandulol. In GC-MS, the sample is vaporized and separated based on the components' boiling points and interactions with a stationary phase within a capillary column. As each compound elutes from the column, it enters the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, generating a unique mass spectrum for each compound. measurlabs.commdpi.com This mass spectrum serves as a chemical fingerprint, allowing for the identification of the compound by comparing it to spectral libraries. mdpi.com

The volatile profile of a sample containing tetrahydrolavandulol can be determined by identifying and quantifying the various compounds present. mdpi.commdpi.com For instance, in the analysis of essential oils, GC-MS can separate tetrahydrolavandulol from other terpenes and related compounds, providing a detailed compositional analysis. mdpi.comresearchgate.net The retention time, the time it takes for a compound to travel through the column, is a key parameter in GC analysis.

Table 1: Illustrative GC-MS Data for Analysis of a Sample Containing Tetrahydrolavandulol

| Compound | Retention Time (min) | Key Mass Fragments (m/z) |

| Tetrahydrolavandulol | 11.61 | 158, 140, 125, 111, 97, 83, 69, 55 |

| Lavandulol (B192245) | 12.25 | 154, 139, 121, 109, 93, 81, 67 |

| Linalool | 10.98 | 154, 139, 121, 93, 71 |

| Camphor | 10.55 | 152, 137, 109, 95, 81 |

Note: The data in this table is illustrative and based on typical values found in GC-MS analyses of similar compounds. Actual values may vary depending on the specific instrument and conditions used.

Application of Headspace Solid-Phase Microextraction (HS-SPME) for Sample Preparation

Headspace solid-phase microextraction (HS-SPME) is a solvent-free sample preparation technique that is often used in conjunction with GC-MS for the analysis of volatile and semi-volatile compounds. mdpi.com In HS-SPME, a fused-silica fiber coated with a polymeric stationary phase is exposed to the vapor phase (headspace) above a solid or liquid sample contained in a sealed vial. mdpi.com The volatile analytes, including tetrahydrolavandulol, partition from the sample matrix into the headspace and are then adsorbed onto the fiber coating. mdpi.com After a specific extraction time, the fiber is retracted and inserted into the hot injection port of a gas chromatograph, where the analytes are thermally desorbed and transferred to the GC column for analysis. mdpi.com

The main advantages of HS-SPME are its simplicity, speed, and high sensitivity, as it combines sampling, extraction, and concentration into a single step. mdpi.comchromatographyonline.com The choice of fiber coating is crucial for the efficient extraction of target analytes. nih.gov For general volatile profiling, a divinylbenzene/carboxen/polydimethylsiloxane (B3030410) (DVB/CAR/PDMS) fiber is often used due to its ability to adsorb a wide range of compounds. mdpi.comnih.gov This technique is particularly useful for analyzing trace levels of volatile compounds in complex matrices. mdpi.com

Spectroscopic Methods for Structural Elucidation

While chromatographic methods are excellent for separation and identification based on retention times and mass spectra, spectroscopic techniques are indispensable for the definitive elucidation of the molecular structure of tetrahydrolavandulol and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. mdpi.com Both ¹H NMR and ¹³C NMR are used to determine the structure of tetrahydrolavandulol.

¹H NMR (Proton NMR): This technique provides information about the number of different types of protons in a molecule, their chemical environment, and their proximity to other protons. The chemical shift (δ) of a proton is influenced by the electron density around it. For tetrahydrolavandulol, the ¹H NMR spectrum would show distinct signals for the protons of the methyl groups, the methylene (B1212753) groups, the methine protons, and the hydroxyl proton.

¹³C NMR (Carbon-13 NMR): This technique provides information about the different types of carbon atoms in a molecule. Each unique carbon atom in tetrahydrolavandulol would give a distinct signal in the ¹³C NMR spectrum. The chemical shifts of the carbon atoms provide insights into their bonding environment (e.g., whether they are part of a methyl, methylene, methine, or quaternary carbon). youtube.com

By analyzing the chemical shifts, integration (for ¹H NMR), and coupling patterns, the complete connectivity of the atoms in the tetrahydrolavandulol molecule can be pieced together. mdpi.com

Table 2: Representative ¹H and ¹³C NMR Chemical Shifts for Tetrahydrolavandulol

| ¹H NMR | ¹³C NMR | ||

| Proton Type | Chemical Shift (δ, ppm) | Carbon Type | Chemical Shift (δ, ppm) |

| -OH | ~1.5-2.5 (broad singlet) | C1 (CH₂OH) | ~65-68 |

| H-2 (CH) | ~1.6-1.8 | C2 (CH) | ~45-48 |

| H-3 (CH) | ~1.3-1.5 | C3 (CH) | ~35-38 |

| H-4 (CH₂) | ~1.1-1.3 | C4 (CH₂) | ~28-31 |

| H-5 (CH) | ~1.4-1.6 | C5 (CH) | ~48-51 |

| C(2)-CH₃ | ~0.8-0.9 | C(2)-CH₃ | ~15-18 |

| C(3)-(CH₃)₂ | ~0.9-1.0 | C(3)-(CH₃)₂ | ~19-22 |

| C(5)-CH₃ | ~0.8-0.9 | C(5)-CH₃ | ~16-19 |

Note: This data is illustrative and represents typical chemical shift ranges for the functional groups present in tetrahydrolavandulol. Specific values can vary based on the solvent and instrument used.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule. bellevuecollege.educhemistrystudent.com When a molecule is irradiated with infrared radiation, its bonds vibrate at specific frequencies. chemistrystudent.com The absorption of this radiation is recorded, resulting in an IR spectrum that shows absorption bands corresponding to the different types of bonds and functional groups. copbela.org

For tetrahydrolavandulol, the IR spectrum would exhibit characteristic absorption bands that confirm the presence of key functional groups:

A broad absorption band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the alcohol functional group. libretexts.orglibretexts.org

Strong absorption bands in the region of 2850-3000 cm⁻¹ correspond to the C-H stretching vibrations of the alkane portions of the molecule. libretexts.orglibretexts.org

An absorption band in the region of 1000-1260 cm⁻¹ is characteristic of the C-O stretching vibration of the alcohol. libretexts.org

Table 3: Characteristic IR Absorption Bands for Tetrahydrolavandulol

| Functional Group | Vibration Type | Absorption Range (cm⁻¹) |

| Alcohol (O-H) | Stretch, hydrogen-bonded | 3200 - 3600 (broad) |

| Alkane (C-H) | Stretch | 2850 - 3000 |

| Alcohol (C-O) | Stretch | 1000 - 1260 |

Note: The values in this table are typical ranges for the indicated functional groups.

High-Resolution Mass Spectrometry for Molecular Formula Determination

High-resolution mass spectrometry (HRMS) is a technique that measures the mass-to-charge ratio of an ion with very high accuracy. uni-rostock.deunivie.ac.at This high precision allows for the determination of the elemental composition of a molecule, and thus its exact molecular formula. uni-rostock.deyoutube.com Unlike low-resolution mass spectrometry which provides nominal masses (integer values), HRMS can distinguish between compounds that have the same nominal mass but different elemental compositions due to the mass defect of the constituent atoms. uni-rostock.de

For tetrahydrolavandulol, which has the molecular formula C₁₀H₂₂O, HRMS would provide a highly accurate mass measurement of the molecular ion. This experimental mass can then be compared to the calculated exact mass for the proposed formula to confirm its elemental composition. This is a critical step in the unambiguous identification of a compound. youtube.comresearchgate.net

Quantitative Analysis and Statistical Validation in Research Data

The accurate quantification of tetrahydrolavandulol and its derivatives in various matrices, such as essential oils or biological samples, relies on robust analytical methodologies. The primary technique for this purpose is gas chromatography (GC), often coupled with a mass spectrometer (MS) or a flame ionization detector (FID). mdpi.comthermofisher.com These methods are ideal for separating and quantifying volatile organic compounds like tetrahydrolavandulol from complex mixtures. mdpi.comthermofisher.com Advanced approaches may also incorporate vibrational spectroscopy, such as near-infrared (NIR) and mid-infrared (MIR) spectroscopy, combined with chemometric data analysis. thieme-connect.com

Detailed research findings for the quantification of terpenols, including compounds structurally related to tetrahydrolavandulol like lavandulol, demonstrate a systematic approach. scirp.org The process typically involves sample preparation, such as dilution in a suitable solvent (e.g., hexane (B92381) or ethanol) and the use of an internal standard to ensure accuracy. acs.orgnih.govfrontiersin.org Gas chromatography is then employed to separate the individual components of the mixture. mdpi.comund.edu The quantification itself is achieved by creating a calibration curve from standard solutions of known concentrations and comparing the chromatographic response of the analyte to this curve. und.edudrawellanalytical.com For instance, research on lavender essential oils has successfully quantified key components, including linalool, linalyl acetate, and lavandulol, using these chromatographic techniques. scirp.orgmdpi.com

Interactive Data Table: Typical GC-MS Parameters for Terpenoid Analysis

| Parameter | Typical Setting | Purpose |

|---|---|---|

| Column Type | Capillary Column (e.g., HP-5ms, SUPELCOWAX 10) | Separates individual compounds from the mixture based on polarity and boiling point. scirp.orgjmp.ir |

| Carrier Gas | Helium or Hydrogen | Transports the vaporized sample through the column. thermofisher.com |

| Injection Mode | Split/Splitless | Introduces a precise volume of the sample into the GC system. nih.gov |

| Oven Program | Temperature Gradient (e.g., 60°C to 240°C) | Controls the separation by ramping the temperature to elute compounds at different times. jmp.irgentechscientific.com |

| Detector | Mass Spectrometer (MS) or Flame Ionization Detector (FID) | Detects and helps identify (MS) and quantify (FID, MS) the compounds as they elute. mdpi.comfrontiersin.org |

| Ionization (MS) | Electron Ionization (EI) | Fragments the molecules into a predictable pattern (mass spectrum) for identification. und.edu |

| Acquisition Mode (MS) | Full Scan or Selected Ion Monitoring (SIM) | Full scan collects data over a wide mass range for identification, while SIM focuses on specific ions for enhanced sensitivity in quantification. thermofisher.comnih.gov |

Statistical validation is a critical step to ensure that the analytical method is reliable, accurate, and fit for its intended purpose. gentechscientific.com This process involves evaluating several key performance characteristics.

Linearity is assessed to confirm that the instrument's response is directly proportional to the concentration of the analyte. This is typically demonstrated by a high coefficient of determination (R²) for the calibration curve, with values of 0.99 or greater being desirable. nih.gov

Limit of Detection (LOD) and Limit of Quantitation (LOQ) define the sensitivity of the method. The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be measured with acceptable precision and accuracy. restek.comscilit.com For terpene analysis, LOQ values can range from 0.1 to 5 µg/mL depending on the specific compound and method. scilit.com

Accuracy refers to the closeness of the measured value to the true value. It is often determined through recovery studies, where a sample is spiked with a known amount of the analyte. Recoveries are typically expected to be within a range of 85% to 115%. scilit.comresearchgate.net

Precision measures the degree of agreement among repeated measurements under the same conditions. It is usually expressed as the relative standard deviation (RSD). Intraday precision (repeatability) and interday precision (intermediate precision) are evaluated, with acceptable RSD values generally being below 15%. nih.govscilit.com

More advanced statistical tools are also employed. Analysis of variance (ANOVA) can be used to dissect different sources of variability in the measurements. researchgate.net The Intraclass Correlation Coefficient (ICC) is a powerful statistic for assessing the consistency or reproducibility of quantitative measurements, particularly when comparing different methods or operators. github.comnih.govnih.govtandfonline.com In studies involving complex datasets, such as those from spectroscopic analysis of essential oils, chemometric methods like Principal Component Analysis (PCA) and Partial Least Squares (PLS) regression are used to build reliable quantification models. thieme-connect.comscirp.orgjmp.ir

Interactive Data Table: Summary of Validation Parameters from Terpenoid Research

| Validation Parameter | Common Acceptance Criteria | Example Finding from Research | Citation |

|---|---|---|---|

| Linearity (R²) | ≥ 0.99 | R² values greater than or equal to 0.994 were achieved for 22 terpenoids. | nih.gov |

| Accuracy (% Recovery) | 80% - 120% | Method recoveries ranged from 85.12% to 115.47%. | scilit.com |

| Precision (RSD) | ≤ 15% | Intraday precision (%RSD) was 0.27–11.00%; interday was 3.14–13.89%. | scilit.com |

| Limit of Quantitation (LOQ) | Method Dependent | LOQs ranged from 0.1–1 µg/mL for terpenes. | scilit.com |

Environmental Considerations and Sustainable Production of Tetrahydrolavandulol

Prediction and Assessment of Environmental Fate Parameters

Understanding how a chemical behaves in the environment is fundamental to assessing its potential impact. For tetrahydrolavandulol, a key parameter is its partitioning behavior between different environmental compartments, such as air and various sorbents. The sorbent-air partition coefficient (KSA) is a critical value for predicting the distribution of volatile and semi-volatile organic compounds.

Researchers have developed models to predict these partition coefficients for a wide range of terpenoids, including tetrahydrolavandulol. nist.govnist.gov One such model utilizes a group contribution method that incorporates the van't Hoff equation to predict the polydimethylsiloxane (B3030410) (PDMS)-air partition coefficient (KPDMS/AIR) as a function of temperature. nist.govnist.gov This is particularly important for designing air samplers and monitoring the presence of such compounds in the atmosphere. nist.govnist.gov

The accurate prediction of these coefficients is crucial for assessing the ecological risk of organic pollutants and understanding their partitioning mechanisms. mdpi.com Machine learning algorithms have been employed to develop quantitative structure-property relationship (QSPR) models for predicting plant cuticle-air partition coefficients (Kca), which are essential for understanding the interaction of airborne organic pollutants with vegetation. mdpi.com

Table 1: Predicted Sorbent-Air Partition Coefficients for Tetrahydrolavandulol and Related Compounds This table presents predicted partition coefficient values, which are crucial for environmental modeling.

| Compound | InChIKey | Log KPDMS/AIR (60 °C) | Log KPDMS/AIR (100 °C) | Log KPDMS/AIR (200 °C) |

| Tetrahydrolavandulol | SFIQHFBITUEIBP-SNVBAGLBSA-N | 4.2 | 2.87 | 2.75 |

| 6,7-dihydrolinalool | IUDWWFNDSJRYRV-UHFFFAOYSA-N | 3.3 | 2.79 | 2.70 |

| Dihydromyrcenol | XSNQECSCDATQEL-UHFFFAOYSA-N | 3.6 | 2.61 | 2.70 |

Source: Adapted from research on predicting sorbent-air partition coefficients for terpenoids. nist.gov

Valorization of Agricultural Waste for Biotransformation Substrates

The production of essential oils, such as lavender oil, generates significant quantities of agricultural waste. mdpi.comresearchgate.netijfsab.com This waste, which includes distilled straws, leaves, and flowers, is often discarded, leading to environmental concerns. mdpi.comresearchgate.net However, this biomass represents a valuable and underutilized resource. mdpi.comfrontiersin.org The valorization of this waste aligns with the principles of a circular economy, transforming potential pollutants into valuable feedstocks. mdpi.comfrontiersin.org

Lavender waste, for instance, still contains residual bioactive compounds and can be used as a substrate for biotransformation processes. mdpi.comsemanticscholar.org Microorganisms, such as the fungal strain Rhizopus oryzae, have demonstrated the ability to biotransform lavandulol (B192245) and tetrahydrolavandulol into other valuable derivatives. researchgate.netresearchgate.netacs.org This approach not only reduces waste but also offers a sustainable route to new and existing chemical compounds.

The concept of valorization extends to other agricultural by-products as well. mdpi-res.comnih.gov For example, monoterpene hydrocarbons like limonene (B3431351) and pinenes, found in wood residues and citrus fruit by-products, can serve as starting materials for microbial transformations to produce high-value products. mdpi-res.com This highlights a broader trend in biotechnology towards utilizing agricultural waste streams as a sustainable source for chemical synthesis. frontiersin.orgmdpi.com

Table 2: Potential of Lavender Waste Valorization This table illustrates the potential for extracting valuable compounds from lavender waste.

| Waste Type | Key Bioactive Components | Potential Applications |

| Steam Distilled Lavender (SD-L) Waste | Linalool, Linalyl acetate, Phenolic acids, Flavonoids | Antioxidants, Biopreservatives, Substrates for biotransformation |

| CO2-Extracted Lavender (CO2-L) Waste | Phenolic acids, Flavonoids | Antioxidants, Substrates for biotransformation |

Source: Compiled from studies on the valorization of lavender waste. researchgate.netijfsab.comsemanticscholar.org

Development of Environmentally Benign Synthetic Processes for Tetrahydrolavandulol

The principles of green chemistry are increasingly being applied to the synthesis of fine chemicals to minimize environmental impact. nih.govcbijournal.comijbpas.com This involves the use of renewable resources, safer solvents, and more energy-efficient processes. cbijournal.comcarlroth.comfrontiersin.org

For tetrahydrolavandulol and related compounds, research is focused on developing more sustainable synthetic routes. One approach is the use of biocatalysis, employing enzymes or whole microorganisms to carry out specific chemical transformations. ijbpas.comresearchgate.net For example, the fungus Acremonium roseum has been used for the synthesis of (R)- and (S)-lavandulol from limonene. researchgate.netresearchgate.net Such methods often offer high selectivity and operate under mild conditions, reducing energy consumption and by-product formation.

Another key aspect of green synthesis is the use of renewable starting materials. carlroth.com Some suppliers now offer tetrahydrolavandulol synthesized from renewable raw materials, highlighting a market shift towards more sustainable products. carlroth.com Furthermore, innovative synthetic strategies, such as the selective deoxygenation of allylic alcohols, provide efficient and stereocontrolled routes to compounds like lavandulol, which can then be converted to tetrahydrolavandulol. acs.org These green synthetic approaches aim to reduce reliance on traditional, often more hazardous, chemical processes. nih.govcbijournal.com

Table 3: Comparison of Synthetic Approaches This table compares traditional and green synthetic methods.

| Feature | Traditional Synthesis | Green Synthesis |

| Starting Materials | Often petroleum-based | Renewable resources (e.g., terpenes from agricultural waste) |

| Catalysts | Often heavy metals or harsh reagents | Biocatalysts (enzymes, microorganisms) |

| Solvents | Often volatile organic compounds | Greener solvents (e.g., water, supercritical fluids) or solvent-free conditions |

| Energy Consumption | Often high temperature and pressure | Often ambient temperature and pressure |

| By-products | Can be significant and hazardous | Minimized, often biodegradable |

Research on Applications and Economic Relevance of Tetrahydrolavandulol

Investigation of Tetrahydrolavandulol as a Component in Pharmaceutical and Cosmeceutical Formulations

The investigation into tetrahydrolavandulol for use in pharmaceutical and cosmeceutical products is an emerging area of interest, primarily linked to the broader trend of utilizing lavender-derived compounds and by-products from the essential oil industry. researchgate.netresearchgate.net Research has highlighted that the waste products from lavender distillation, which are rich in bioactive compounds, could serve as materials for valuable by-products applicable in the cosmetic and pharmaceutical sectors. researchgate.netresearchgate.net This has opened up new possibilities in white biotechnology for producing bioproducts with cosmetic and pharmaceutical activities from what was once considered waste. researchgate.net

Suppliers of chemical ingredients list tetrahydrolavandulol for use in daily chemicals and cosmetic products, indicating its availability and application as an intermediate in these industries. lookchem.com The use of related compounds, such as lavandulol (B192245), has been noted in model cosmetic emulsions. neliti.com While direct, extensive research on tetrahydrolavandulol's specific biological activities in final formulations is not widely published, its role is situated within the larger context of developing natural and nature-derived ingredients for cosmetics. mdpi.cominnovareacademics.in The development of novel formulation technologies, such as lipid nanoparticles and niosomes, which are suitable for biocompatible and biodegradable compounds, may provide future pathways for incorporating molecules like tetrahydrolavandulol into advanced cosmeceutical products. innovareacademics.in

Academic Studies on its Utilization in the Flavor and Fragrance Industry as a Synthetic Alternative

Tetrahydrolavandulol is utilized extensively in the flavor and fragrance industry as a synthetic aroma compound. google.comgoogle.com Its olfactory profile is valued for its complexity and pleasant characteristics. Academic and industrial research has focused on its synthesis and scent properties, establishing it as a key ingredient in various fragrance compositions.

The scent of tetrahydrolavandulol is generally described as having a mild, sweet, herbaceous, and floral character. chemicalbook.comchemicalbook.com Specific descriptions often note a resemblance to rose, lavender, clary sage, and bergamot, making it a versatile component in perfumery. google.comchemicalbook.comchemicalbook.com

Table 1: Olfactory Profile of Tetrahydrolavandulol

| Attribute | Description | Source(s) |

|---|---|---|

| General Odor | Mild, sweet-herbaceous, discretely floral | chemicalbook.com, chemicalbook.com |

| Scent Association | Rose | google.com, google.com, googleapis.com |

| Odor Suggestion | Lavender, Clary Sage, Bergamot | chemicalbook.com, chemicalbook.com |

| Character | Floral and lavender-like | guidechem.com |

Production methods for tetrahydrolavandulol have evolved, with early methods relying on methylheptenone. chemicalbook.comchemicalbook.com More contemporary and cost-efficient synthetic routes have been developed. One prominent method involves the self-aldol condensation of prenyl aldehyde to form dehydrolavandulal, which is then converted to tetrahydrolavandulol through catalytic hydrogenation. google.comgoogleapis.com This process provides an effective pathway to a valuable fragrance ingredient that is used in products like artificial lavender oils. googleapis.com

Exploration of Tetrahydrolavandulol in the Development of Value-Added Bioproducts

The exploration of tetrahydrolavandulol in biotechnology focuses on its use as a substrate for microbial biotransformation to create new, value-added compounds. researchgate.net These processes leverage the high regio- and stereoselectivity of microbial enzymes to produce molecules that are difficult to synthesize through conventional chemical methods. researchgate.net Such "white biotechnology" applications are of significant commercial interest to the flavor, fragrance, and pharmaceutical industries. researchgate.netresearchgate.net

Specific academic studies have demonstrated the successful biotransformation of tetrahydrolavandulol using different fungal strains:

Transformation by Rhizopus oryzae : A study on the biotransformation of (±)-tetrahydrolavandulol with the fungal strain Rhizopus oryzae resulted in the isolation of two hydroxylated metabolites. researchgate.netnih.gov The fungus transformed the substrate into 2-isopropyl-5-methylhexane-1,5-diol and 2-isopentyl-3-methylbutane-1,3-diol. researchgate.netnih.gov This research indicates that the microorganism initiates the transformation by hydroxylating the substrate. nih.gov

Transformation by Glomerella cingulata : Another investigation focused on the microbial transformation of tetrahydrolavandulol using the plant pathogenic fungus Glomerella cingulata. acs.org This study reported that the fungus regioselectively hydroxylated the isopropyl group of tetrahydrolavandulol to yield 5-hydroxytetrahydrolavandulol. acs.orginteresjournals.org

These biotransformation studies exemplify how a readily available synthetic compound like tetrahydrolavandulol can be used as a starting material to generate more complex, functionalized molecules, thereby creating value-added bioproducts. researchgate.net

Table 2: Microbial Transformation of Tetrahydrolavandulol

| Microorganism | Substrate | Resulting Value-Added Bioproduct(s) | Source(s) |

|---|---|---|---|